![molecular formula C25H25N3O B5646635 2-cyclopropyl-5-[(3,3-diphenylpiperidin-1-yl)carbonyl]pyrimidine](/img/structure/B5646635.png)
2-cyclopropyl-5-[(3,3-diphenylpiperidin-1-yl)carbonyl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multistep reactions, starting from acyclic precursors to form aromatic pyrimidines. A common approach includes the cyclization of cyanamino compounds promoted by hydrogen halides, leading to halogen-substituted pyrimidines, which can be further modified to introduce various functional groups, such as cyclopropyl and diphenylpiperidinyl moieties (Victory et al., 1995). Additionally, cyclocondensation reactions have been employed to construct pyrimidine cores from amino-substituted compounds and active methylene compounds (Hilmy et al., 2023).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including those with cyclopropyl and diphenylpiperidinyl groups, is characterized by planar or nearly planar arrangements of the pyrimidine ring. This planarity is crucial for the compound's interactions and reactivity. X-ray crystallography and NMR studies provide insights into the compound's conformation, revealing how substituents like cyclopropyl and diphenylpiperidinyl groups influence the overall molecular geometry and stability (El‐Brollosy et al., 2012).
Chemical Reactions and Properties
Pyrimidine derivatives undergo a variety of chemical reactions, including cyclodehydration, alkylation, and substitution reactions. These reactions can modify the pyrimidine core or its substituents, leading to a wide range of chemical properties and potential applications. For instance, cyclodehydration of amino-substituted pyrimidines has been used to synthesize mesoionic compounds, highlighting the versatility of pyrimidine chemistry (Edstrom et al., 1994).
properties
IUPAC Name |
(2-cyclopropylpyrimidin-5-yl)-(3,3-diphenylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O/c29-24(20-16-26-23(27-17-20)19-12-13-19)28-15-7-14-25(18-28,21-8-3-1-4-9-21)22-10-5-2-6-11-22/h1-6,8-11,16-17,19H,7,12-15,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKSNYQXHIZPGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CN=C(N=C2)C3CC3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-5-[(3,3-diphenylpiperidin-1-yl)carbonyl]pyrimidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.